molecular formula C6H8N2O2S B1297014 Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate CAS No. 29682-53-9

Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate

Cat. No. B1297014
CAS RN: 29682-53-9
M. Wt: 172.21 g/mol
InChI Key: TUEYHEWXYWCDHA-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle . It has an empirical formula of C6H8N2O2S and a molecular weight of 172.20 .


Molecular Structure Analysis

The molecular structure of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can be represented by the SMILES string CCOC(=O)c1snnc1C . The InChI representation is 1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)7-8-11-5/h3H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate were not found in the search results, it’s known that this compound may be used in the preparation of compounds with potent fungicidal activity .


Physical And Chemical Properties Analysis

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has a refractive index of n20/D 1.5050 (lit.) and a density of 1.265 g/mL at 25 °C (lit.) . The compound has an assay of 97% .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate has been utilized in the synthesis of novel compounds. For instance, its reactions with bases have led to the creation of unique derivatives, such as 4-methylsulfanylethynylfuran derivatives and thioamides of furylacetic acid. These reactions offer valuable insights into the behavior of thiadiazole rings and their potential applications in creating new molecules with distinct properties (Remizov, Pevzner, & Petrov, 2019).

Exploration of Chemical Properties

This compound has been the subject of studies exploring its chemical properties and reactions. For example, its reaction with powdered samarium and iodine in methanol at low temperatures resulted in unusual reduction and dimeric ring enlargement, creating dimethyl 1,2,5-trithiepan-4,6-dicarboxylates. Such studies are crucial for understanding the reactivity and potential applications of thiadiazole compounds in various chemical contexts (Miyawaki, Suzuki, & Morikawa, 2004).

Development of Heterocyclic Compounds

Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate plays a significant role in the development of heterocyclic compounds. Its ability to form stable structures and undergo various transformations has made it a valuable compound in synthesizing heterocyclic assemblies with potential biological activities (Vysokova, Kalinina, Tokareva, Pospelova, Glukhareva, & Morzherin, 2017).

Creation of Pharmaceuticals

The compound has been instrumental in the synthesis of pharmaceuticals, particularly in the exploration of antimicrobial and antifungal agents. It serves as a key precursor or component in the synthesis of various derivatives that demonstrate potential biological activities, such as inhibiting the growth of certain pathogens (Chen, Li, & Han, 2000).

Safety And Hazards

The compound is classified under GHS07. The hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent exposure and manage potential risks .

Future Directions

While specific future directions for the research and application of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate were not found in the search results, its use in the preparation of compounds with potent fungicidal activity suggests potential applications in the development of new fungicides .

properties

IUPAC Name

ethyl 5-methylthiadiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)11-8-7-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEYHEWXYWCDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325979
Record name Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate

CAS RN

29682-53-9
Record name 29682-53-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DL Pain, R Slack - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
THE work described in this Paper was carried out during the period 1953-1957, simultaneously with our development of the mononuclear isothiazoles, 2 with the initial object of …
Number of citations: 33 pubs.rsc.org
BJ Millard, DL Pain - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
The mass spectra of a number of mono- and di-substituted 1,2,3-thiadiazoles have been studied. The elimination of a molecule of nitrogen from the molecular ion usually occurs prior to …
Number of citations: 11 pubs.rsc.org
RI Mori - 1955 - search.proquest.com
Leuchs (l) in 1906 a brief review of the chemistry of aza succinic anhydride is in order. A more rigorous discussion of this topic has been made by L. Bauer (2). Leuchs had prepared …
Number of citations: 0 search.proquest.com

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